molecular formula C20H16N6O4 B2536237 9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898442-67-6

9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2536237
CAS RN: 898442-67-6
M. Wt: 404.386
InChI Key: RTWPFIOUDOGIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C20H16N6O4 and its molecular weight is 404.386. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Molecular Interactions

Purine derivatives, including those with substitutions similar to the mentioned compound, are studied for their tautomeric equilibria, which are influenced by molecular interactions with their environment. These studies are crucial for understanding the biochemical roles of purines and pyrimidines in nucleic acids and their analogs in drug design. The tautomeric forms of these bases can significantly affect DNA pairing rules and potentially lead to mutations (Person et al., 1989).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related to purine structures, have been reviewed for their antitumor activities. This includes a wide range of compounds synthesized to explore potential new antitumor drugs. The structural versatility of these compounds allows for the development of various drugs with different biological properties, highlighting the significance of specific functional groups in medicinal chemistry (Iradyan et al., 2009).

Advanced Oxidation Processes for Environmental Remediation

The environmental persistence and potential toxicity of certain purine derivatives have prompted research into advanced oxidation processes (AOPs) for their degradation. These processes aim to minimize the environmental impact of recalcitrant compounds, including pharmaceuticals and other bioactive substances. The effectiveness of AOPs in degrading these compounds and their by-products is critical for ensuring water quality and reducing ecological risks (Qutob et al., 2022).

Potential for CNS Acting Drugs

The search for novel central nervous system (CNS) acting drugs includes exploring functional chemical groups found in purine derivatives and similar compounds. These groups may serve as lead molecules for synthesizing new compounds with desired CNS activities. The chemical diversity within this class of compounds offers a rich source for drug development aimed at treating CNS disorders (Saganuwan, 2017).

properties

IUPAC Name

9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O4/c1-10-3-6-14(9-11(10)2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)12-4-7-13(8-5-12)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWPFIOUDOGIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(3,4-dimethylphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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